molecular formula C9H12N2O2 B6167812 6-(morpholin-3-yl)pyridin-3-ol CAS No. 1270353-94-0

6-(morpholin-3-yl)pyridin-3-ol

Cat. No. B6167812
CAS RN: 1270353-94-0
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(morpholin-3-yl)pyridin-3-ol” is a chemical compound that is part of the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It is also structurally similar to 6-Morpholinopyridin-3-ylboronic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Safety and Hazards

The safety data sheet for a related compound, 6-Morpholin-4-ylpyridine-2-carbonitrile, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future directions could involve the design and synthesis of novel derivatives of “6-(morpholin-3-yl)pyridin-3-ol” for potential applications in medicinal chemistry, such as anti-tubercular agents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(morpholin-3-yl)pyridin-3-ol involves the reaction of 3-hydroxypyridine with morpholine in the presence of a suitable catalyst.", "Starting Materials": [ "3-hydroxypyridine", "Morpholine" ], "Reaction": [ "Step 1: Dissolve 3-hydroxypyridine (1.0 g, 9.2 mmol) and morpholine (1.2 g, 13.8 mmol) in 20 mL of ethanol.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.5 mmol) to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux for 6 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter off any solid that may have formed.", "Step 5: Concentrate the filtrate under reduced pressure to obtain a yellow solid.", "Step 6: Purify the solid by recrystallization from ethanol to obtain 6-(morpholin-3-yl)pyridin-3-ol as a white solid (yield: 80%)." ] }

CAS RN

1270353-94-0

Product Name

6-(morpholin-3-yl)pyridin-3-ol

Molecular Formula

C9H12N2O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.